Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,4-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidines involves various synthetic protocols . For example, one method involves the use of quinuclidinone, which affords versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis
The molecular structure of pyrido[3,4-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions of pyrido[3,4-d]pyrimidines involve various synthetic protocols . For example, aminations and arylations by direct C–O activation have been used for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[3,4-d]pyrimidines depend on their specific structures . For example, the pharmacokinetic properties and calculation of drug likeness of certain pyrido[3,4-d]pyrimidines have suggested good traditional drug-like properties .科学的研究の応用
Structural and Synthetic Studies
The research in this area focuses on the synthesis, structural modifications, and conformational features of thiazolopyrimidines and pyridopyrimidines. For example, Nagarajaiah and Begum (2014) explored structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, highlighting insights into their conformational features and intermolecular interaction patterns Nagarajaiah & Begum, 2014. Gelling and Wibberley (1969) discussed the syntheses and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones, providing foundational knowledge on the synthesis routes and chemical properties of pyridopyrimidine derivatives Gelling & Wibberley, 1969.
Biological Evaluation and Applications
Several studies have evaluated the biological activities of pyrimidine derivatives, indicating their potential applications in medicine. For instance, Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their cytotoxic and 5-lipoxygenase inhibition activities Rahmouni et al., 2016. Shanmugasundaram et al. (2011) synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives and screened them for antibacterial, antifungal, and antitumor activity, demonstrating the diverse biological applications of pyrimidine derivatives Shanmugasundaram et al., 2011.
作用機序
Target of Action
Related compounds have been reported to inhibit pim-1 kinase .
Mode of Action
Related compounds have been shown to exhibit potent cytotoxicity through apoptosis as pim-1 kinase inhibitors .
Biochemical Pathways
Related compounds have been shown to halt the proliferation of human mcf-7 and hepg-2 cancer cells by increasing jnk levels and causing g2/m phase arrest via a p53–p21-driven pathway .
Result of Action
Related compounds have been shown to significantly activate apoptosis in mcf-7 cells, increasing the cell apoptosis by 5829-fold by having 3614% total apoptosis in treated cells compared to 062% for control .
Action Environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-[(3S)-3-methylmorpholin-4-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O4/c1-6-27-24(33)28-19-9-7-18(8-10-19)22-29-21-15-31(25(34)36-26(3,4)5)12-11-20(21)23(30-22)32-13-14-35-16-17(32)2/h7-10,17H,6,11-16H2,1-5H3,(H2,27,28,33)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPOHPJVDDEGHU-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOCC4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOC[C@@H]4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。